molecular formula C9H15NO B14714741 2-Methylpropan-2-ol;pyridine CAS No. 18021-90-4

2-Methylpropan-2-ol;pyridine

Cat. No.: B14714741
CAS No.: 18021-90-4
M. Wt: 153.22 g/mol
InChI Key: GGEPMWAXNJCOPK-UHFFFAOYSA-N
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Description

Properties

CAS No.

18021-90-4

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methylpropan-2-ol;pyridine

InChI

InChI=1S/C5H5N.C4H10O/c1-2-4-6-5-3-1;1-4(2,3)5/h1-5H;5H,1-3H3

InChI Key

GGEPMWAXNJCOPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropan-2-ol can be synthesized through the hydration of isobutene in the presence of sulfuric acid. Another method involves the reaction of acetone with methyl magnesium bromide, followed by hydrolysis . Pyridine can be synthesized through the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde .

Industrial Production Methods: Industrially, 2-Methylpropan-2-ol is produced by the catalytic hydration of isobutene. Pyridine is produced through the reaction of acetaldehyde and ammonia in the presence of an acid catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form tert-butyl hydroperoxide and further to tert-butyl alcohol . Pyridine undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .

Common Reagents and Conditions: Common reagents for the oxidation of 2-Methylpropan-2-ol include potassium permanganate and chromium trioxide. For pyridine, common reagents include nitric acid for nitration and sulfuric acid for sulfonation .

Major Products: The major products formed from the oxidation of 2-Methylpropan-2-ol are tert-butyl hydroperoxide and tert-butyl alcohol. Pyridine derivatives, such as nitropyridine and halopyridine, are formed through electrophilic substitution reactions .

Scientific Research Applications

2-Methylpropan-2-ol is used as a solvent in the production of paints, varnishes, and other coatings. It is also used as an intermediate in the synthesis of other chemicals, such as 2-methylpropan-1,3-diol and 2-methylpropan-2-yl acetate . Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also used as a solvent and reagent in organic synthesis .

Comparison with Similar Compounds

2-Methylpropan-2-ol (tert-Butanol)

2-Methylpropan-2-ol, commonly known as tert-butanol, is a tertiary alcohol (CAS: 75-65-0) with the molecular formula C₄H₁₀O. It is a polar solvent characterized by a branched structure, where the hydroxyl group is attached to a carbon bonded to three methyl groups. This steric hindrance reduces its reactivity compared to primary or secondary alcohols. tert-Butanol is widely used in organic synthesis and biocatalysis due to its low toxicity and ability to solubilize polar and non-polar substrates .

Pyridine

Pyridine (C₅H₅N) is a heterocyclic aromatic compound with a nitrogen atom in its ring. It is a polar aprotic solvent with a high dipole moment (2.02 D), enabling miscibility with water and organic solvents. Pyridine derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their enhanced biological activity and reduced toxicity compared to the parent compound .

Comparison of 2-Methylpropan-2-ol with Similar Alcohols

Structural and Functional Differences

tert-Butanol’s tertiary structure distinguishes it from linear alcohols like n-butanol (primary) and isobutanol (secondary). This branching reduces hydrogen-bonding capacity and lowers boiling points compared to its isomers.

Table 1: Comparison of 2-Methylpropan-2-ol with Other Alcohols

Property 2-Methylpropan-2-ol n-Butanol Isobutanol
Structure Tertiary Primary Secondary
Key Applications Biocatalysis Solvent, fuels Cosmetics
Enzyme Compatibility High Moderate Low

Solvent Performance in Biocatalysis

tert-Butanol is preferred in enzymatic acylation reactions (e.g., flavonoid modification) due to its low polarity and compatibility with lipases. In contrast, polar aprotic solvents like pyridine deactivate enzymes, limiting their use .

Comparison of Pyridine with Its Derivatives

Structural Modifications and Properties

Pyridine derivatives, such as 2-methylpyridine (C₆H₇N) and 4-methylpyridine, exhibit altered electronic and steric properties. Methyl groups enhance lipophilicity and reduce toxicity compared to pyridine .

Spectral and Physical Data

Derivatives like 2-methylpyridine show distinct spectral properties. For example, mass spectral data for 2-methylpyridine (m/z 93, 86) differ significantly from pyridine, reflecting structural variations .

Solvent Compatibility

  • tert-Butanol: Ideal for lipase-catalyzed reactions (e.g., flavonoid acylation) due to low polarity and enzyme stability .
  • Pyridine: Limited to non-enzymatic reactions (e.g., protection/deprotection steps in organic synthesis) because of enzyme deactivation .

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